An In-depth Technical Guide to the Structural Formula and Properties of 3,6-Dimethylcyclohexa-1,4-diene
An In-depth Technical Guide to the Structural Formula and Properties of 3,6-Dimethylcyclohexa-1,4-diene
This guide provides a comprehensive overview of the structural formula, stereochemistry, synthesis, and reactivity of 3,6-dimethylcyclohexa-1,4-diene, a molecule of interest in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile building block or molecular scaffold.
Introduction: Unveiling the 3,6-Dimethylcyclohexa-1,4-diene Scaffold
3,6-Dimethylcyclohexa-1,4-diene is a cyclic organic compound with the molecular formula C₈H₁₂.[1] It belongs to the class of substituted cyclohexadienes, which are six-membered rings containing two double bonds. The specific placement of the methyl groups at positions 3 and 6, flanking the double bonds, imparts distinct stereochemical and reactive properties to the molecule. Understanding these characteristics is paramount for its effective application in complex molecular design and synthesis. While direct applications in drug development are not extensively documented, the inherent functionalities and stereochemical possibilities of this scaffold make it a valuable subject of study for the synthesis of novel chemical entities.
Elucidation of the Structural Formula
The structural formula of 3,6-dimethylcyclohexa-1,4-diene is characterized by a six-membered carbon ring with double bonds at the 1 and 4 positions. Two methyl groups are attached to the carbons at the 3 and 6 positions.
| Identifier | Value | Source |
| IUPAC Name | 3,6-dimethylcyclohexa-1,4-diene | PubChem CID 13283198[1] |
| Molecular Formula | C₈H₁₂ | PubChem CID 13283198[1] |
| Molecular Weight | 108.18 g/mol | PubChem CID 13283198[1] |
| SMILES | CC1C=CC(C=C1)C | PubChem CID 13283198[1] |
| InChI Key | XSTUUYHEXUOTQH-UHFFFAOYSA-N | PubChem CID 13283198[1] |
Stereoisomerism: The Critical 'cis' and 'trans' Configurations
The presence of two stereogenic centers at the C3 and C6 positions gives rise to two diastereomers: cis-3,6-dimethylcyclohexa-1,4-diene and trans-3,6-dimethylcyclohexa-1,4-diene. In the cis isomer, the two methyl groups are on the same side of the ring plane, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement has a profound impact on the molecule's stability, reactivity, and spectroscopic signature.
The trans isomer exists as a pair of enantiomers, (3R,6S) and (3S,6R), which are non-superimposable mirror images of each other. The cis isomer, possessing a plane of symmetry, is a meso compound and is achiral.
Caption: Stereoisomers of 3,6-dimethylcyclohexa-1,4-diene.
Synthesis and Characterization
The primary synthetic route to 3,6-dimethylcyclohexa-1,4-diene is the Birch reduction of p-xylene. This reaction involves the dissolution of an alkali metal in liquid ammonia to generate solvated electrons, which reduce the aromatic ring. The stereochemical outcome of this reduction can be influenced by the reaction conditions.
Experimental Protocol: Birch Reduction of p-Xylene
Objective: To synthesize a mixture of cis- and trans-3,6-dimethylcyclohexa-1,4-diene.
Materials:
-
p-Xylene
-
Sodium metal
-
Liquid ammonia
-
Ethanol
-
Diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Add sodium metal in small pieces to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.
-
Add a solution of p-xylene in diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, continue stirring for 2 hours.
-
Quench the reaction by the slow addition of ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
To the remaining residue, add water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Isomer Separation: The resulting mixture of cis and trans isomers can be separated by fractional distillation or preparative gas chromatography.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The olefinic protons are expected to appear in the range of 5.5-6.0 ppm. The allylic protons at C3 and C6 would be observed around 2.5-3.0 ppm, and the methyl protons would give a signal around 1.0-1.2 ppm. The coupling patterns and chemical shifts will differ between the cis and trans isomers due to their different spatial orientations.
-
¹³C NMR Spectroscopy: The olefinic carbons are expected in the region of 120-135 ppm, while the allylic carbons would appear around 30-40 ppm, and the methyl carbons around 15-20 ppm.
-
Infrared (IR) Spectroscopy: Characteristic C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. A C=C stretching vibration for the double bonds is expected around 1650 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 108. Fragmentation patterns would likely involve the loss of methyl groups and retro-Diels-Alder reactions.
Reactivity and Synthetic Potential
The reactivity of 3,6-dimethylcyclohexa-1,4-diene is dictated by the presence of the two double bonds and the allylic protons.
Thermal Decomposition
A notable difference in the reactivity of the stereoisomers is observed in their thermal decomposition. The cis-isomer undergoes a unimolecular decomposition to yield p-xylene and hydrogen gas at temperatures between 263-314 °C.[2] In contrast, the trans-isomer is more thermally stable and decomposes at significantly higher temperatures (345-444 °C) via a radical chain mechanism to primarily yield toluene and methane.[2] This highlights the influence of stereochemistry on the reaction pathway.
Caption: Thermal decomposition pathways of cis and trans isomers.
Aromatization
Like other cyclohexadienes, 3,6-dimethylcyclohexa-1,4-diene can be readily aromatized to p-xylene. This is a thermodynamically favorable process due to the formation of the stable aromatic ring. This property can be exploited in multi-step syntheses where the diene serves as a masked aromatic ring.
Electrophilic Addition
The double bonds in 3,6-dimethylcyclohexa-1,4-diene can undergo electrophilic addition reactions with reagents such as halogens, hydrogen halides, and acids. The regioselectivity and stereoselectivity of these additions would be influenced by the directing effects of the methyl groups and the existing stereochemistry of the ring.
Applications in Drug Development and Materials Science
While the direct application of 3,6-dimethylcyclohexa-1,4-diene in marketed pharmaceuticals is not established, its structural motif holds potential in medicinal chemistry and materials science. The cyclohexadiene core is a versatile scaffold for the synthesis of complex molecules. For instance, derivatives of cyclohexadienes are utilized as precursors in the synthesis of various natural products and biologically active compounds. The ability to control the stereochemistry at the C3 and C6 positions allows for the generation of diverse molecular architectures for screening in drug discovery programs.
Furthermore, substituted cyclohexadienes can serve as monomers in polymerization reactions, leading to materials with tailored properties. The reactivity of the double bonds allows for various cross-linking and functionalization reactions.
Conclusion
3,6-Dimethylcyclohexa-1,4-diene is a fascinating molecule with rich stereochemistry and distinct reactivity for its cis and trans isomers. While its direct applications in drug development are yet to be fully explored, its utility as a synthetic intermediate and a scaffold for generating molecular diversity is evident. A deeper understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the hands of innovative researchers and scientists. Further investigation into the biological activities of its derivatives could open new avenues for its application in medicinal chemistry.
References
-
PubChem. 3,6-Dimethylcyclohexa-1,4-diene. National Center for Biotechnology Information. [Link].
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene. 1968:1509-1513. [Link].
Sources
- 1. 3,6-Dimethylcyclohexa-1,4-diene | C8H12 | CID 13283198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
